molecular formula C16H16ClN5 B11222172 1-(3-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(3-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11222172
M. Wt: 313.78 g/mol
InChI Key: NWBMNUNCZCPHMS-UHFFFAOYSA-N
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Description

1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities, including potential anti-cancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring, with a 3-chlorophenyl group attached to the pyrazolo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization.

Industrial Production Methods: Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets. It has been found to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cellular activities such as growth and differentiation. By inhibiting PTKs, the compound can disrupt cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is unique

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H16ClN5/c17-12-5-4-6-13(9-12)22-16-14(10-20-22)15(18-11-19-16)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8H2

InChI Key

NWBMNUNCZCPHMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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